molecular formula C10H9NO2 B1621874 2,6-dimethyl-4H-3,1-benzoxazin-4-one CAS No. 62175-49-9

2,6-dimethyl-4H-3,1-benzoxazin-4-one

Cat. No. B1621874
Key on ui cas rn: 62175-49-9
M. Wt: 175.18 g/mol
InChI Key: KITQDZFSOKQGAX-UHFFFAOYSA-N
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Patent
US05116971

Procedure details

45.5 g (0.3 mol) of 5-Methylanthranilic acid are refluxed together with 130 g of acetic anhydride for 3 hours. After the solvent has been evaporated in vacuo, the residue is dissolved in 200 ml of dichloromethane, and the solution is filtered through silica gel. The concentrated filtrate is induced to crystallise with isopropyl ether.
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH2:11])=[CH:4][CH:3]=1.[C:12](OC(=O)C)(=O)[CH3:13]>>[CH3:12][C:13]1[O:8][C:7](=[O:9])[C:6]2[CH:10]=[C:2]([CH3:1])[CH:3]=[CH:4][C:5]=2[N:11]=1

Inputs

Step One
Name
Quantity
45.5 g
Type
reactant
Smiles
CC1=CC=C(C(C(=O)O)=C1)N
Name
Quantity
130 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent has been evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 200 ml of dichloromethane
FILTRATION
Type
FILTRATION
Details
the solution is filtered through silica gel
CUSTOM
Type
CUSTOM
Details
to crystallise with isopropyl ether

Outcomes

Product
Name
Type
Smiles
CC1=NC2=C(C(O1)=O)C=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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